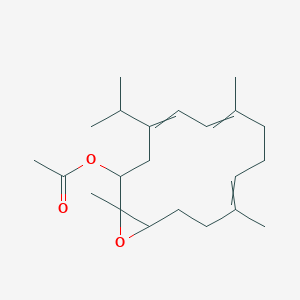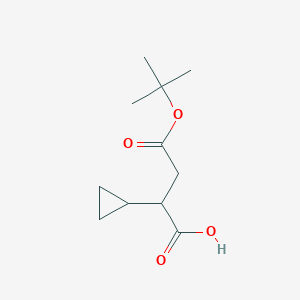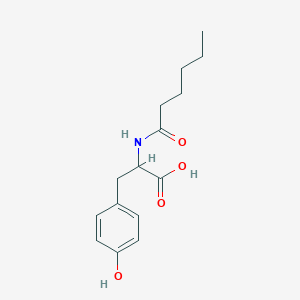![molecular formula C15H24 B13390882 1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viridiflorene is a carbotricyclic sesquiterpene, a type of naturally occurring organic compound. It is found in several natural sources, including Australian Tea Tree oil (Melaleuca alternifolia) and other essential oils . Viridiflorene is known for its complex structure and biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Viridiflorene is synthesized by the enzyme viridiflorene synthase, which catalyzes the conversion of farnesyl diphosphate to viridiflorene . This enzyme is found in plants such as Solanum lycopersicum (tomato) and is expressed in Escherichia coli for research purposes . The reaction conditions typically involve the use of a suitable buffer and cofactors to maintain enzyme activity.
Industrial Production Methods
Industrial production of viridiflorene is not well-documented, but it can be inferred that large-scale synthesis would involve the use of bioreactors to cultivate genetically modified microorganisms expressing viridiflorene synthase. The process would include optimizing conditions such as temperature, pH, and nutrient supply to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Viridiflorene undergoes various chemical reactions, including:
Oxidation: Viridiflorene can be oxidized to form viridiflorol, a related sesquiterpene alcohol.
Reduction: Reduction reactions can modify the double bonds present in the viridiflorene structure.
Substitution: Substitution reactions can introduce different functional groups into the viridiflorene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products
The major products formed from these reactions include viridiflorol, various substituted viridiflorenes, and reduced forms of viridiflorene.
Applications De Recherche Scientifique
Viridiflorene has several scientific research applications:
Mécanisme D'action
Viridiflorene exerts its effects through various molecular targets and pathways:
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis.
Cytotoxic Activity: Viridiflorene induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Germacrene: Another sesquiterpene with a similar structure but different biological activities.
Aromadendrene: A tricyclic sesquiterpene with similar antibacterial properties.
Valencene: A sesquiterpene with a similar biosynthetic pathway but different applications in the fragrance industry.
Uniqueness
Viridiflorene is unique due to its specific enzyme-mediated synthesis and its distinct biological activities, particularly its cytotoxic and antibacterial properties .
Propriétés
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTRJVCFDUCKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CCC3C(C12)C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)
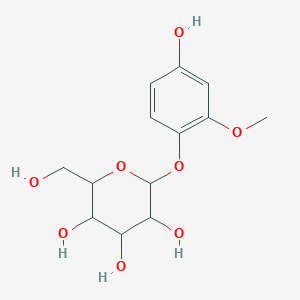
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol](/img/structure/B13390829.png)
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

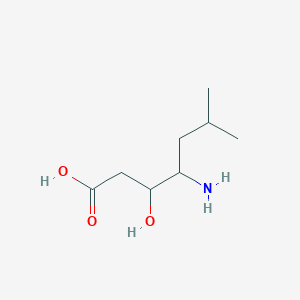
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
